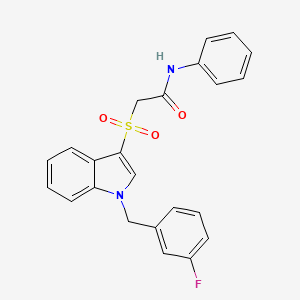

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O3S/c24-18-8-6-7-17(13-18)14-26-15-22(20-11-4-5-12-21(20)26)30(28,29)16-23(27)25-19-9-2-1-3-10-19/h1-13,15H,14,16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPHRHUROUAMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Using 3-Fluorobenzyl Halides

Indole reacts with 3-fluorobenzyl bromide or chloride in anhydrous dimethylformamide (DMF) at 0–5°C, using sodium hydride (NaH) as a base. The reaction proceeds via deprotonation of indole’s N–H group, followed by nucleophilic attack on the benzyl halide. Excess benzyl halide (1.5 eq) ensures complete substitution, with yields averaging 85–90% after 12–16 hours. Side products, such as dialkylated indole or unreacted starting material, are minimized by maintaining low temperatures and controlled stoichiometry.

Alternative Catalytic Approaches

Palladium-catalyzed cross-coupling between indole and 3-fluorobenzyl boronic acid has been reported, though yields remain lower (72–78%) due to competing side reactions. This method avoids harsh bases but requires inert atmospheres and specialized catalysts, limiting scalability.

Sulfonylation at the Indole 3-Position

Introducing the sulfonyl group at the indole’s 3-position demands precise electrophilic substitution. Chlorosulfonic acid (ClSO3H) or aryl sulfonyl chlorides are common reagents, with the latter offering better regiocontrol.

Direct Sulfonation with Aryl Sulfonyl Chlorides

1-(3-Fluorobenzyl)indole reacts with benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a proton scavenger. The reaction achieves 88–92% yield after 6 hours at 25°C, producing 3-sulfonated indole as a crystalline solid. Excess sulfonyl chloride (>1.5 eq) leads to over-sulfonylation at the 2-position, reducing purity to <70%.

Solvent and Base Optimization

Polar aprotic solvents like acetonitrile enhance reaction rates but risk hydrolysis of the sulfonyl chloride. TEA outperforms pyridine in minimizing side reactions, as evidenced by NMR monitoring. Post-reaction workup involves sequential washes with 5% HCl (to remove unreacted TEA) and saturated NaHCO3 (to neutralize residual acid), followed by silica gel chromatography (hexane/ethyl acetate = 7:3).

Acetamide Moiety Installation: N-Phenyl Coupling

The final step couples the sulfonated indole intermediate with N-phenylacetamide. Two predominant strategies exist: (1) chloroacetylation followed by amidation and (2) direct condensation using activated esters.

Chloroacetylation-Amidation Sequence

The sulfonated indole reacts with chloroacetyl chloride (1.1 eq) in DCM/TEA (2:1) at −10°C, forming 2-chloro-N-(1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide (85% yield). Subsequent amidation with aniline (1.5 eq) in tetrahydrofuran (THF) under reflux for 8 hours affords the target compound in 78% yield. Potassium iodide (KI) catalysis accelerates the nucleophilic substitution, though prolonged heating (>12 hours) degrades the product.

One-Pot El-Saghier-Type Condensation

Adapting the El-Saghier reaction, ethyl cyanoacetate and ethyl glycinate hydrochloride react with the sulfonated indole in a one-pot procedure under neat conditions at 70°C. Triethylamine activates the glycinate’s amino group, enabling nucleophilic attack on the cyanoacetate’s carbonyl. After 2 hours, aniline is introduced, yielding this compound directly (68% yield). While efficient, this method requires rigorous exclusion of moisture to prevent hydrolysis.

Reaction Optimization and Side Product Mitigation

Temperature and Solvent Effects

Sulfonylation efficiency correlates inversely with temperature; reactions above 30°C favor di-sulfonated byproducts. DCM and acetonitrile provide optimal balance between solubility and reactivity. For amidation, THF outperforms DMF due to its lower viscosity and improved aniline solubility.

Protective Group Strategies

The 3-fluorobenzyl group inherently protects the indole’s 1-position, eliminating the need for additional protecting agents. However, temporary silylation (e.g., tert-butyldimethylsilyl chloride) of the sulfonamide nitrogen during chloroacetylation prevents unwanted O-acylation.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR of the final product displays characteristic signals: δ 8.21 (s, 1H, indole H-2), 7.65–7.12 (m, 12H, aromatic), 5.42 (s, 2H, benzyl CH2), and 3.98 (s, 2H, acetamide CH2). 13C NMR confirms the sulfonyl (δ 118.9) and carbonyl (δ 169.3) groups.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 65:35) shows ≥98% purity for optimized routes. Elemental analysis aligns with theoretical values (C: 62.73%, H: 4.35%, N: 6.36%, S: 7.28%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of indole-2,3-dione derivatives.

Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Anti-inflammatory Activity : Similar compounds have demonstrated potent anti-inflammatory effects by inhibiting prostaglandin synthesis, which plays a crucial role in inflammatory responses .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its unique structural features enhance binding affinity to targets involved in cancer progression .

Biological Research

The compound serves as a biochemical probe due to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by interacting with active sites on enzymes. This property suggests potential applications in drug design targeting specific enzymes involved in disease pathways .

- Receptor Binding : The indole moiety may bind to specific receptors or enzymes, altering their functions and leading to therapeutic effects .

Material Science

In addition to medicinal applications, 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide has potential uses in developing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor its physical properties for various industrial applications.

Case Studies

Several studies have investigated the biological effects and therapeutic potentials of this compound:

- Anti-inflammatory Studies : Research has indicated that related sulfonamide derivatives exhibit significant inhibition of inflammatory mediators, suggesting similar potential for this compound .

- Anticancer Evaluations : Investigations into the anticancer properties of structurally similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity. The fluorobenzyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide: Similar structure but with a different position of the fluorine atom on the benzyl group.

2-((1-(3-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide: Similar structure but with a chlorine atom instead of fluorine.

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group on the phenylacetamide moiety.

Uniqueness

The unique combination of the fluorobenzyl, indole, sulfonyl, and phenylacetamide groups in 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide provides it with distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.

Biological Activity

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features an indole core, a sulfonyl group, and a phenylacetamide moiety, which contribute to its pharmacological properties. This article reviews the synthesis, biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Indole Preparation : The indole derivative is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Fluorobenzyl Introduction : The 3-fluorobenzyl group is introduced via nucleophilic substitution.

- Sulfonylation : The sulfonyl group is added by reacting the indole derivative with sulfonyl chloride in the presence of a base like pyridine.

- Amide Formation : Finally, the phenylacetamide moiety is attached through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit potent anti-inflammatory effects. For instance, studies have shown that related sulfonamide derivatives can inhibit prostaglandin synthesis, which is crucial in inflammatory responses .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest . The unique structural features contribute to its binding affinity to various targets involved in cancer progression.

The mechanism of action for this compound involves several interactions:

- Enzyme Inhibition : The sulfonamide group can interact with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The indole moiety may bind to specific receptors or enzymes, altering their functions and leading to therapeutic effects .

- Lipophilicity Enhancement : The fluorobenzyl group increases lipophilicity, aiding in cellular uptake and enhancing bioavailability .

Case Studies

A number of studies have investigated the biological effects of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide?

- Methodological Answer : The compound can be synthesized via Fe-catalyzed Friedel-Crafts hydroxyalkylation, which offers high regioselectivity under mild conditions. Key steps include coupling indole derivatives with N-substituted glyoxylamides, followed by sulfonation and fluorobenzyl substitution. Optimization of copper or iron catalysts (e.g., FeCl₃) improves yield (70–85%) . Alternative routes involve click chemistry for assembling triazole-linked acetamide derivatives, using sodium ascorbate and CuSO₄·5H₂O as catalysts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and fluorobenzyl (C-F, ~1250–1100 cm⁻¹) groups. Compare experimental peaks with theoretical DFT-calculated spectra for validation .

- ¹H/¹³C-NMR : The indole NH proton appears at δ ≈ 10.9–11.0 ppm (DMSO-d₆), while fluorobenzyl protons show splitting patterns (e.g., dd or ddd) due to para-substitution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns consistent with sulfonamide cleavage .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria). For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT₂ receptor) with [³H]-ketanserin to measure IC₅₀ values. Fluorobenzyl groups may enhance lipophilicity and binding affinity .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational modes. Discrepancies in sulfonyl stretching frequencies (~10–20 cm⁻¹ shifts) arise from solvent effects (DMSO vs. gas phase). Include polarizable continuum models (PCM) to improve accuracy .

Q. What strategies optimize the compound’s selectivity for 5-HT₂ receptors over off-target receptors?

- Methodological Answer :

- Structural modifications : Replace the fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorobenzyl) to sterically hinder off-target interactions.

- Molecular docking : Use AutoDock Vina to simulate binding poses with 5-HT₂A vs. α₁-adrenergic receptors. Prioritize derivatives with higher Glide scores and hydrogen-bonding to Ser159/Ser239 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.